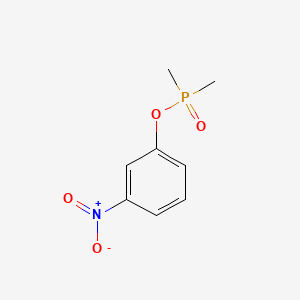
2-(2,6-Dimethoxybenzene-1-sulfonyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,6-Dimethoxybenzene-1-sulfonyl)aniline is an organic compound that features a benzene ring substituted with methoxy groups at the 2 and 6 positions, a sulfonyl group at the 1 position, and an aniline group at the 2 position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dimethoxybenzene-1-sulfonyl)aniline typically involves a multi-step process starting from 2,6-dimethoxybenzene. The key steps include:
Amination: The sulfonylated intermediate is then subjected to nucleophilic substitution with aniline to introduce the aniline group at the 2 position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,6-Dimethoxybenzene-1-sulfonyl)aniline can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: Due to the presence of electron-donating methoxy groups, the benzene ring is activated towards electrophilic substitution reactions.
Nucleophilic Substitution: The sulfonyl group can be a site for nucleophilic attack, leading to substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the aniline group.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as halogens (Cl₂, Br₂) and nitrating agents (HNO₃) can be used under acidic conditions.
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like sodium borohydride (NaBH₄).
Major Products Formed
Halogenated Derivatives: From electrophilic aromatic substitution.
Substituted Anilines: From nucleophilic substitution.
Oxidized or Reduced Aniline Derivatives: From oxidation and reduction reactions.
Wissenschaftliche Forschungsanwendungen
2-(2,6-Dimethoxybenzene-1-sulfonyl)aniline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(2,6-Dimethoxybenzene-1-sulfonyl)aniline involves its interaction with molecular targets through its functional groups. The methoxy groups can participate in hydrogen bonding and van der Waals interactions, while the sulfonyl and aniline groups can engage in nucleophilic and electrophilic interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Dimethoxyaniline: Lacks the sulfonyl group but has similar methoxy and aniline substitutions.
2,6-Dimethoxybenzenesulfonic Acid: Contains the sulfonyl group but lacks the aniline substitution.
2,6-Dimethoxybenzene: The parent compound without sulfonyl or aniline groups.
Uniqueness
2-(2,6-Dimethoxybenzene-1-sulfonyl)aniline is unique due to the combination of methoxy, sulfonyl, and aniline groups on the benzene ring. This unique substitution pattern imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
61174-38-7 |
|---|---|
Molekularformel |
C14H15NO4S |
Molekulargewicht |
293.34 g/mol |
IUPAC-Name |
2-(2,6-dimethoxyphenyl)sulfonylaniline |
InChI |
InChI=1S/C14H15NO4S/c1-18-11-7-5-8-12(19-2)14(11)20(16,17)13-9-4-3-6-10(13)15/h3-9H,15H2,1-2H3 |
InChI-Schlüssel |
ZVEOFIFEUJLYHU-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=CC=C1)OC)S(=O)(=O)C2=CC=CC=C2N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1,3-Diphenylnaphtho[2,3-c]thiene-6,7-diyl)bis(phenylmethanone)](/img/structure/B14595828.png)
![10-Chloro-11a-methyl-11a,12-dihydro-11H-benzo[a]xanthene](/img/structure/B14595835.png)
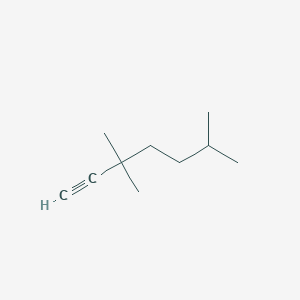
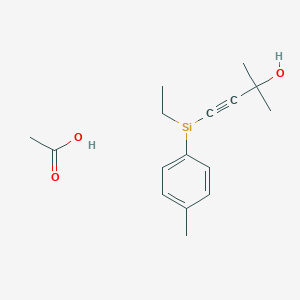
![4-Methyltetrazolo[1,5-a]quinoxaline](/img/structure/B14595862.png)
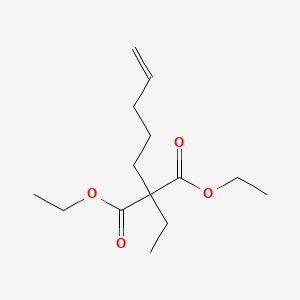
![Thieno[2,3-b]pyridinium, 7-ethyl-6-methyl-](/img/structure/B14595877.png)

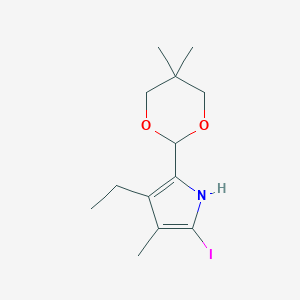
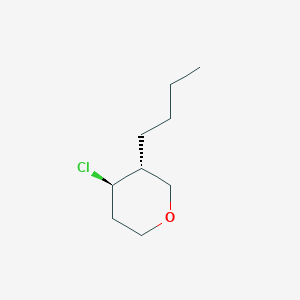
![3-[Methyl(octadecan-2-YL)amino]propanenitrile](/img/structure/B14595895.png)
![4-[(Trimethylsilyl)methyl]hex-5-en-3-ol](/img/structure/B14595906.png)
![1-Methyl-2-(propylsulfanyl)-4-[4-(trifluoromethyl)phenoxy]benzene](/img/structure/B14595913.png)
